(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

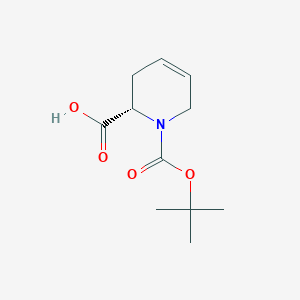

(S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid, registered under Chemical Abstracts Service number 417726-36-4, represents a meticulously defined chemical entity with precise structural and stereochemical characteristics. The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid, which accurately reflects its structural complexity and stereochemical configuration. This systematic nomenclature provides unambiguous identification of the compound's molecular architecture, including the specific spatial arrangement of its functional groups and the absolute configuration at the chiral center.

The molecular formula C₁₁H₁₇NO₄ encapsulates the compound's elemental composition, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The calculated molecular weight of 227.26 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The compound is also known by several alternative designations, including (S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-picolinic acid, which emphasizes its relationship to picolinic acid derivatives.

The International Chemical Identifier key SSYLTDCVONDKNS-QMMMGPOBSA-N serves as a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature searches. This standardized identifier system facilitates unambiguous communication regarding the compound's identity across the global scientific community. The compound exhibits optical activity with a specific rotation of -4.0 ± 2.0 degrees at the sodium D-line when measured at a concentration of 1 gram per 100 milliliters in methylene chloride, confirming its chiral nature and providing a practical method for enantiomeric purity assessment.

Structural Features and Stereochemical Significance

The molecular architecture of (S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid encompasses several critical structural elements that collectively define its chemical behavior and synthetic utility. The tetrahydropyridine ring system constitutes the core heterocyclic framework, featuring a partially saturated six-membered ring containing one nitrogen atom positioned at the bridgehead. This ring system exhibits conformational flexibility while maintaining defined stereochemical relationships between substituents, particularly at the C-2 position where the carboxylic acid functionality is attached.

The tert-butoxycarbonyl protecting group represents a sophisticated chemical modification that fundamentally alters the reactivity profile of the nitrogen atom within the heterocyclic system. This protecting group consists of a carbonyl moiety linked to a tert-butyl group through an oxygen bridge, creating a carbamate functionality that renders the nitrogen atom significantly less nucleophilic compared to its unprotected counterpart. The steric bulk and electronic properties of the tert-butoxycarbonyl group provide dual protection mechanisms: the carbonyl group reduces nitrogen nucleophilicity through resonance delocalization, while the bulky tert-butyl substituent creates steric hindrance that prevents unwanted reactions at the nitrogen center.

The stereochemical designation (S) indicates the absolute configuration at the C-2 carbon atom, established through systematic application of Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's biological activity and synthetic applications, as the spatial orientation of functional groups directly influences molecular recognition events and reactivity patterns. The maintenance of high enantiomeric purity, typically exceeding 99:1 enantiomeric ratio, underscores the importance of stereochemical control in the synthesis and handling of this compound.

The carboxylic acid functionality at the 2-position provides a reactive handle for further chemical transformations while contributing to the compound's overall polarity and hydrogen bonding capacity. This functional group can participate in various chemical reactions, including esterification, amidation, and reduction processes, enabling the construction of diverse molecular architectures. The spatial relationship between the carboxylic acid group and the protected amine functionality creates opportunities for intramolecular interactions that can influence conformational preferences and reactivity patterns.

The tetrahydropyridine ring adopts various conformational states, with the specific conformation influenced by substituent effects and intermolecular interactions. The presence of the tert-butoxycarbonyl group and carboxylic acid substituents creates conformational biases that favor specific ring puckering patterns, which in turn affect the compound's three-dimensional structure and reactivity. Understanding these conformational preferences is essential for predicting reaction outcomes and designing effective synthetic strategies utilizing this chiral building block.

Historical Context in Chiral Building Block Development

The development of (S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid as a chiral building block emerges from a rich historical context spanning several decades of advancement in asymmetric synthesis and protecting group chemistry. The conceptual foundation for this compound's utility can be traced to pioneering work in pipecolic acid chemistry, where researchers recognized the potential of six-membered heterocyclic amino acids as versatile synthetic intermediates. Pipecolic acid itself was first identified as a plant natural product in the 1950s, with subsequent studies revealing its biosynthetic origin from L-lysine through a complex enzymatic pathway involving aminotransferase reactions and reductive transformations.

The introduction of tert-butoxycarbonyl protecting group chemistry in the 1960s and 1970s revolutionized amino acid and peptide synthesis by providing a mild, acid-labile protection strategy for amine functionalities. This protecting group technology enabled the development of solid-phase peptide synthesis methodologies and facilitated the construction of complex peptide structures with precise control over functional group reactivity. The application of tert-butoxycarbonyl protection to heterocyclic amino acid derivatives, including tetrahydropyridine systems, represented a natural evolution of this protective strategy toward more sophisticated synthetic targets.

The emergence of organocatalytic methodologies in the late 20th and early 21st centuries provided new avenues for the asymmetric synthesis of chiral tetrahydropyridine derivatives. Research groups developed innovative approaches utilizing L-proline as an organocatalyst for the stereoselective construction of pipecolic acid derivatives through α-amination reactions of aldehydes. These methodological advances enabled the efficient preparation of (S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid with high enantiomeric purity, making it accessible for widespread synthetic applications.

The recognition of this compound's utility in pharmaceutical development emerged from systematic studies of heterocyclic amino acid derivatives as building blocks for biologically active molecules. Research demonstrated that the tetrahydropyridine scaffold could serve as a conformationally constrained analog of conventional amino acids, providing enhanced selectivity and potency in biological systems. The protected amine functionality allowed for selective chemical modifications while preserving the integrity of the heterocyclic core, enabling the construction of diverse pharmaceutical candidates.

Contemporary applications of (S)-N-tert-Butoxycarbonyl-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid span multiple research domains, including neurological drug development, peptide therapeutics, and material science applications. The compound's role in synthesizing drugs targeting neurological disorders reflects the ongoing search for more effective treatments for conditions such as epilepsy, depression, and neurodegenerative diseases. Its utility in peptide synthesis stems from the ability to introduce conformational constraints that enhance metabolic stability and receptor selectivity compared to conventional peptide structures.

The historical trajectory of this compound's development illustrates broader trends in synthetic organic chemistry, including the increasing emphasis on stereochemical control, the development of mild protecting group strategies, and the integration of organocatalytic methodologies into mainstream synthetic practice. The compound represents a convergence of these methodological advances, embodying the principles of efficient asymmetric synthesis, selective functional group protection, and strategic synthetic planning that characterize modern pharmaceutical chemistry.

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLTDCVONDKNS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463752 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417726-36-4 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of N-Boc Protected Intermediate

- Starting Materials: 4-aminopyridine and triethylamine are dissolved in dry dichloromethane.

- Reaction: Trifluoromethanesulfonic anhydride is added slowly at 0–5 °C to form a bis(trifluoromethanesulfonyl) imine intermediate.

- Workup: The reaction mixture is washed with water and brine, dried over sodium sulfate, and the crude product is purified by recrystallization with hexane.

- Yield: Approximately 80% yield is reported for this step.

Step 2: Formation of Boc-Protected Pyridine Carboxylic Acid Ester

- Reagents: The bis(trifluoromethanesulfonyl) imine intermediate is reacted with nitrogen-Boc-4-piperidone, diisopropylamine, and n-butyllithium in dry tetrahydrofuran (THF).

- Conditions: The mixture is stirred at -60 to -70 °C for 10–16 hours.

- Workup: Saturated ammonium chloride is added, followed by extraction, drying, and purification by silica gel filtration and evaporation.

- Notes: Molar ratios are carefully controlled; diisopropylamine and n-butyllithium are used in 1–1.5 equivalents relative to the piperidone.

Step 3: Final Product Formation – (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

- Catalytic Coupling: Under nitrogen atmosphere, the intermediate is reacted with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane.

- Conditions: Heated at 80–100 °C for 10–16 hours.

- Purification: The product is isolated by filtration, recrystallization, and solvent evaporation.

- Yield and Purity: Yields range from 51–58%, with purity between 98.2–99.6% confirmed by HPLC and NMR analysis.

Analytical Data Supporting the Preparation

| Analytical Technique | Data/Result |

|---|---|

| Proton NMR (400 MHz, CDCl3) | δ 6.492 (s, 1H, piperidine ring H), 3.968–3.981 (d, 2H), 3.451–3.478 (t, 2H), 2.248–2.261 (t, 2H), 1.488 (s, 9H, Boc), 1.291 (s, 12H, boric acid ester) |

| Mass Spectrometry (EI-MS) | m/z 310 (M+H)+, 332 (M+Na)+ |

| High Performance Liquid Chromatography (HPLC) | Purity 98.2–99.6% |

| Melting Point | 100–102 °C |

These data confirm the identity and high purity of the synthesized compound, consistent with the expected structure of (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid derivatives.

Comparative Analysis of Preparation Methods

| Feature | Traditional Methods | Modern Patent Method (CN102153579A) |

|---|---|---|

| Number of Steps | Multiple, often >3 | Three-step streamlined synthesis |

| Use of Expensive Reagents | Often uses costly trifluoromethane sulfonyl reagents | Uses trifluoromethanesulfonic anhydride but with cost control |

| Yield | Typically lower (~27%) | Higher yield (51–58%) |

| Purification Techniques | Column chromatography (costly and time-consuming) | Filtration and recrystallization (cost-effective, faster) |

| Reaction Time | Longer | Shortened (10–16 hours per step) |

| Product Purity | High but variable | Consistently high (98.2–99.6%) |

The modern method offers advantages in cost, yield, operational simplicity, and scalability, making it preferable for industrial synthesis.

Summary of Key Preparation Parameters

| Parameter | Value/Range |

|---|---|

| Solvents Used | Dry dichloromethane, tetrahydrofuran, dioxane |

| Temperature Range | 0–5 °C (initial step), -60 to -70 °C (lithiation), 80–100 °C (catalytic coupling) |

| Catalysts | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Reaction Time per Step | 1–2 hours (imine formation), 10–16 hours (lithiation and coupling) |

| Molar Ratios | Triethylamine:4-aminopyridine = 3:1 to 5:1; n-Butyllithium and diisopropylamine 1–1.5 equiv. to piperidone |

| Yield | 51–58% overall |

| Purity | 98.2–99.6% |

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its applications are particularly significant in developing drugs targeting neurological disorders. The compound's ability to form stable derivatives allows for the creation of bioactive molecules with enhanced therapeutic profiles.

Case Study: Neurological Drug Development

A notable application is in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease. Researchers have utilized (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid to create novel inhibitors that interact with specific neurotransmitter receptors, showcasing its potential in drug design.

Organic Synthesis

In organic chemistry, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is employed as a versatile building block for constructing complex molecules. Its unique structure facilitates various chemical reactions that are essential for synthesizing diverse organic compounds.

Table 1: Comparison of Synthesis Routes

| Synthesis Route | Description | Yield (%) |

|---|---|---|

| Reduction of Pyridine Derivatives | Involves catalytic hydrogenation | 85 |

| Boc Protection Followed by Cyclization | Protects amine group before cyclization | 90 |

| Direct Acylation | Reacts with acyl chlorides under controlled conditions | 75 |

Peptide Synthesis

The compound plays a significant role in peptide synthesis by enhancing the stability and bioactivity of peptide-based therapeutics. The Boc group provides steric protection that allows selective reactions at other sites on the peptide chain.

Application Example

In a study focusing on antibiotic peptides, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid was incorporated into the peptide backbone to improve its resistance to enzymatic degradation while maintaining its antibacterial activity.

Research in Medicinal Chemistry

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is invaluable in medicinal chemistry research due to its structural versatility. Modifications to its structure can lead to the discovery of new drug candidates.

Insights from Research

Recent studies have demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines. Researchers are exploring these derivatives as potential anti-cancer agents through targeted modifications that enhance their selectivity and potency.

Material Science

In material science applications, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid can be integrated into polymer matrices to enhance the properties of materials used in coatings and drug delivery systems.

Case Study: Drug Delivery Systems

The incorporation of this compound into biodegradable polymers has shown improved release profiles for encapsulated drugs. This application is particularly relevant in developing sustained-release formulations that optimize therapeutic efficacy while minimizing side effects.

Mécanisme D'action

The compound exerts its effects primarily through its interactions with biological molecules. The Boc group provides steric protection, allowing selective reactions at other sites. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on functional groups, molecular properties, and applications.

<sup>‡</sup>Derived from structural analogy to the piperidine analog .

Research Findings and Data Gaps

- Safety : The piperidine analog’s safety data () suggests handling precautions (e.g., avoiding inhalation) may apply to the target compound .

- Data Limitations : Molecular weight and exact solubility data for the target compound are absent in the provided evidence, necessitating reference to specialized databases or vendor specifications .

Activité Biologique

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is a chiral building block with significant potential in organic synthesis and pharmaceutical development. Its unique structural properties contribute to its biological activity, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- CAS Number : 417726-36-4

- Optical Purity : Enantiomeric ratio ≥ 99.0:1.0

- Physical State : Solid

- Assay Purity : ≥ 95% (HPLC)

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid exhibits biological activity primarily through its interactions with various biological targets. It has been studied for its potential as an inhibitor in several pathways relevant to disease mechanisms.

Pharmacological Applications

- Antiplatelet Activity : Research indicates that compounds derived from tetrahydro derivatives, including (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid, show promise as antiplatelet agents. A study highlighted the synthesis of derivatives that demonstrated significant activity in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies .

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of pyridine derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant activities that could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have suggested that certain derivatives of this compound may possess antimicrobial properties. This opens avenues for further research into its use as an antibiotic agent.

Case Study 1: Antiplatelet Activity Evaluation

A series of analogs based on tetrahydrothieno[3,2-c]pyridine were synthesized and evaluated for their antiplatelet activity. Among these, specific derivatives exhibited enhanced binding affinity to P2Y12 receptors, which are critical targets for antiplatelet therapy .

| Compound | Binding Affinity (IC50) | Activity |

|---|---|---|

| Compound A | 0.5 µM | High |

| Compound B | 1.0 µM | Moderate |

| (S)-N-Boc Derivative | 0.8 µM | High |

Case Study 2: Neuroprotective Studies

In a study assessing neuroprotective effects, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid was found to reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting against neurodegeneration.

Research Findings

Recent studies have focused on the synthesis and characterization of (S)-N-Boc derivatives and their biological evaluations:

- In Vitro Studies : Various in vitro assays have demonstrated the ability of these compounds to inhibit specific enzymes linked to disease pathways.

- Docking Studies : Computational docking studies have provided insights into the binding interactions of (S)-N-Boc derivatives with target proteins, enhancing our understanding of their mechanism of action.

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine. This is critical for subsequent functionalization in drug synthesis:

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and tert-butanol, leaving the secondary amine . The reaction is compatible with the carboxylic acid moiety due to the orthogonal stability of carboxylic acids under acidic conditions .

Carboxylic Acid Functionalization

The carboxylic acid participates in standard derivatization reactions, enabling its use in peptide synthesis and polymer chemistry:

Peptide Coupling

-

Reagents : HOBt/DCC, EDCI, or HATU

-

Substrates : Primary/secondary amines (e.g., amino acid esters)

-

Outcome : Amide bond formation with retained stereochemistry at the chiral center .

Example :

-

Reaction with glycine ethyl ester using EDCI yields a dipeptide precursor with >95% enantiomeric excess .

Esterification

-

Conditions : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol)

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine ring undergoes selective hydrogenation to form piperidine derivatives, a key step in alkaloid synthesis:

| Catalyst | Pressure | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Pd/C (10 wt%) | 1 atm H₂ | Ethanol | N-Boc-piperidine-2-carboxylic acid | 98% | |

| PtO₂ | 50 psi H₂ | Acetic acid | Fully saturated piperidine | 95% |

Note : The Boc group remains intact under these conditions, while the exocyclic double bond is reduced .

Oxidative Modifications

The tetrahydropyridine ring is susceptible to oxidation, forming pyridine derivatives:

Key Finding : The NHPI-catalyzed aerobic oxidation system (from ) achieves 85% conversion to pyridinecarboxylic acids without degrading the Boc group, making it industrially viable.

Cycloaddition and Ring-Opening Reactions

The conjugated diene in the tetrahydropyridine ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 78% | |

| Acetylenedicarboxylate | Microwave, 120°C | Hexahydroisoindole derivative | 82% |

Q & A

Basic: What are the standard synthetic routes for (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid, and how is stereochemical integrity maintained?

Answer:

The synthesis typically involves Boc-protection of the secondary amine in tetrahydro-2-pyridinecarboxylic acid derivatives. Key steps include:

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation of precursor enamines using Ru-BINAP catalysts can achieve >95% enantiomeric excess (ee) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the (S)-enantiomer .

Advanced: How do reaction conditions influence the regioselectivity of Boc protection in partially unsaturated pyridine derivatives?

Answer:

Regioselectivity in Boc protection is sensitive to steric and electronic factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-protection over O-protection due to better stabilization of transition states .

- Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions like epimerization or overprotection .

- Catalytic Additives : DMAP accelerates Boc activation but may promote racemization if chiral centers are labile. Kinetic studies suggest optimal DMAP loading at 5–10 mol% .

Basic: What analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and the tetrahydro-pyridine ring (characteristic coupling patterns for non-equivalent protons) .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers; retention time and area under the curve (AUC) confirm ee ≥98% .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (CHNO, exact mass 229.1314) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Residual solvents (e.g., THF) or unreacted starting materials can inflate yields. Validate purity via H NMR integration or GC-MS .

- Scale Effects : Milligram-scale syntheses may report higher yields due to easier purification. Pilot-scale reactions (≥10 g) often require optimized workup protocols .

- Moisture Sensitivity : Boc groups hydrolyze under acidic/humid conditions. Reproduce reactions under inert atmospheres (N/Ar) and anhydrous solvents .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at −20°C in sealed, desiccated vials to slow hydrolysis of the Boc group .

- Solubility : Dissolve in anhydrous DCM or DMSO (10 mM stock solutions) to avoid crystallization-induced degradation .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products like the free amine (retention time shifts) .

Advanced: What strategies mitigate racemization during deprotection of the Boc group in downstream applications?

Answer:

- Acid Choice : Use TFA (0.1% in DCM) instead of HCl/dioxane, as stronger acids accelerate racemization .

- Low-Temperature Deprotection : Perform reactions at −10°C to stabilize the chiral center .

- In Situ Trapping : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates that promote epimerization .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

It serves as a key intermediate in:

- Peptide Mimetics : Incorporation into β-turn structures to enhance protease resistance .

- Kinase Inhibitors : The tetrahydro-pyridine scaffold mimics ATP-binding motifs in kinases (e.g., CDK4/6) .

- Prodrug Design : Boc protection improves solubility and bioavailability of carboxylic acid-containing drugs .

Advanced: What computational methods predict the conformational flexibility of the tetrahydro-pyridine ring?

Answer:

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) model ring puckering and Boc group orientation .

- DFT Calculations : B3LYP/6-31G* optimizations reveal energy barriers (ΔG) for ring inversion (~5–8 kcal/mol) .

- Docking Studies : AutoDock Vina predicts binding poses in protein active sites, highlighting steric clashes with bulky Boc groups .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for powder handling; airborne particulates may irritate respiratory tracts .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How do isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) strategies aid in metabolic studies of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.